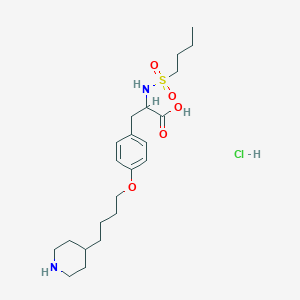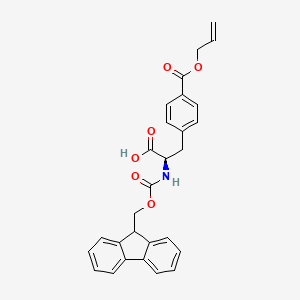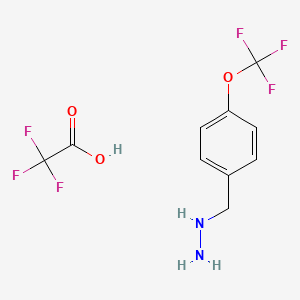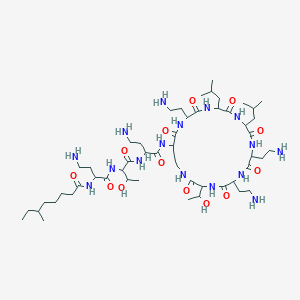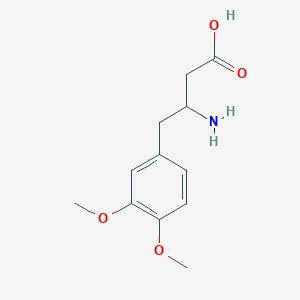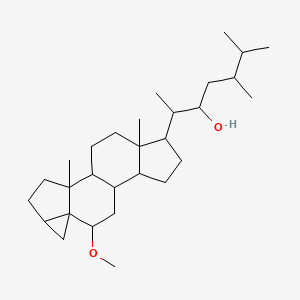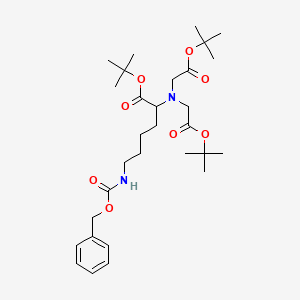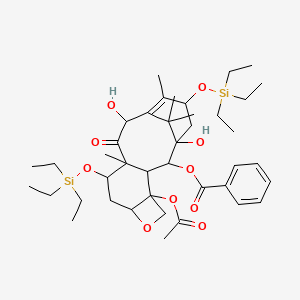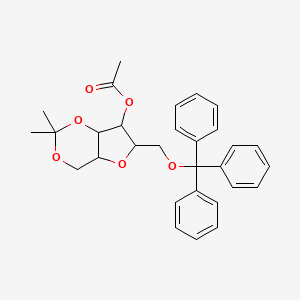
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol is a complex organic compound with the molecular formula C30H32O6 and a molecular weight of 488.57 g/mol . It is primarily used in the field of biomedicine and proteomics research . This compound is known for its role in managing various ailments, including diabetes and cancer, by regulating blood glucose levels.
Vorbereitungsmethoden
The synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol involves multiple steps. The synthetic route typically includes the protection of hydroxyl groups, acetylation, and tritylation. The reaction conditions often require the use of solvents like ethanol and specific temperature controls. For instance, the compound is stored at 4°C and has a melting point of 123-125°C .
Analyse Chemischer Reaktionen
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies related to carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol involves its interaction with specific molecular targets and pathways. In the context of diabetes management, the compound exerts its effects by modulating the activity of enzymes involved in glucose metabolism. This regulation helps maintain optimal blood glucose levels. The exact molecular targets and pathways are still under investigation, but the compound’s efficacy in glycemic control is well-documented.
Vergleich Mit ähnlichen Verbindungen
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol can be compared with other similar compounds, such as:
1,5-Anhydro-4-O-acetyl-2,3,6-tri-O-methyl-D-glucitol: This compound has a similar structure but differs in the number and position of acetyl and methyl groups.
2,3,4-Tri-O-acetyl-1,5-anhydro-6-O-methyl-D-glucitol: This compound also shares a similar backbone but has different acetylation patterns.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical properties and biological activities .
Eigenschaften
Molekularformel |
C30H32O6 |
|---|---|
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
[2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate |
InChI |
InChI=1S/C30H32O6/c1-21(31)34-27-25(35-26-19-32-29(2,3)36-28(26)27)20-33-30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-28H,19-20H2,1-3H3 |
InChI-Schlüssel |
SOENFNIYAKGMHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(OC2C1OC(OC2)(C)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



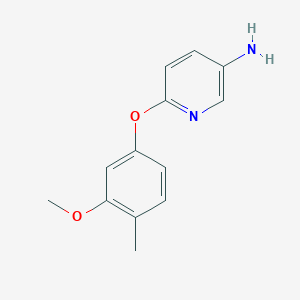
![tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12287890.png)
![N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B12287893.png)
![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)
